1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene
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Overview
Description
1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene is an organic compound that features a brominated propyne group attached to a nitrobenzene ring. This compound is of interest due to its unique structural properties, which make it a valuable intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene typically involves the bromination of propargyl compounds followed by nitration. One common method involves the reaction of propargyl bromide with a nitrobenzene derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination and nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of azido or thiol derivatives.
Reduction: Formation of 1-(3-Aminoprop-1-YN-1-YL)-3-nitrobenzene.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene involves its interaction with various molecular targets. The brominated propyne group can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules. These interactions can disrupt cellular processes, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1-(trimethylsilyl)-1-propyne: Similar in structure but with a trimethylsilyl group instead of a nitro group.
Propargyl bromide: Lacks the nitrobenzene ring but shares the brominated propyne structure
Uniqueness
1-(3-Bromoprop-1-YN-1-YL)-3-nitrobenzene is unique due to the presence of both a brominated propyne group and a nitrobenzene ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C9H6BrNO2 |
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Molecular Weight |
240.05 g/mol |
IUPAC Name |
1-(3-bromoprop-1-ynyl)-3-nitrobenzene |
InChI |
InChI=1S/C9H6BrNO2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1,3,5,7H,6H2 |
InChI Key |
IBYIMHAJNPOOSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C#CCBr |
Origin of Product |
United States |
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